molecular formula C22H19N3O3 B2817121 2-(((2,3-Dimethyl-5-oxo-1-phenyl-3-pyrazolin-4-YL)amino)ethylidene)indane-1,3-dione CAS No. 681844-86-0

2-(((2,3-Dimethyl-5-oxo-1-phenyl-3-pyrazolin-4-YL)amino)ethylidene)indane-1,3-dione

Cat. No.: B2817121
CAS No.: 681844-86-0
M. Wt: 373.412
InChI Key: GJNBCPRMUMTMJD-UHFFFAOYSA-N
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Description

2-(((2,3-Dimethyl-5-oxo-1-phenyl-3-pyrazolin-4-YL)amino)ethylidene)indane-1,3-dione is a complex organic compound that belongs to the class of pyrazoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazoline ring fused with an indane-1,3-dione moiety, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((2,3-Dimethyl-5-oxo-1-phenyl-3-pyrazolin-4-YL)amino)ethylidene)indane-1,3-dione typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazoline ring through the reaction of 1-phenyl-3-methyl-2-pyrazolin-5-one with appropriate aldehydes or ketones under acidic or basic conditions. This intermediate is then reacted with indane-1,3-dione in the presence of a suitable catalyst to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography. The choice of solvents, temperature control, and reaction time are critical factors in scaling up the synthesis for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-(((2,3-Dimethyl-5-oxo-1-phenyl-3-pyrazolin-4-YL)amino)ethylidene)indane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines, using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halides (e.g., NaCl), amines (e.g., NH₃)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(((2,3-Dimethyl-5-oxo-1-phenyl-3-pyrazolin-4-YL)amino)ethylidene)indane-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The pyrazoline ring can interact with active sites of enzymes, inhibiting their activity. Additionally, the indane-1,3-dione moiety may participate in hydrogen bonding and hydrophobic interactions, stabilizing the compound within biological systems.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethyl-1-phenyl-3-pyrazolin-5-one: Shares the pyrazoline core but lacks the indane-1,3-dione moiety.

    Indane-1,3-dione derivatives: Similar in structure but differ in the substituents attached to the indane ring.

Uniqueness

2-(((2,3-Dimethyl-5-oxo-1-phenyl-3-pyrazolin-4-YL)amino)ethylidene)indane-1,3-dione is unique due to the combination of the pyrazoline and indane-1,3-dione structures, which confer distinct chemical and biological properties

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

4-[1-(1-hydroxy-3-oxoinden-2-yl)ethylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3/c1-13(18-20(26)16-11-7-8-12-17(16)21(18)27)23-19-14(2)24(3)25(22(19)28)15-9-5-4-6-10-15/h4-12,26H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGBXDWAENPFFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=C(C)C3=C(C4=CC=CC=C4C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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